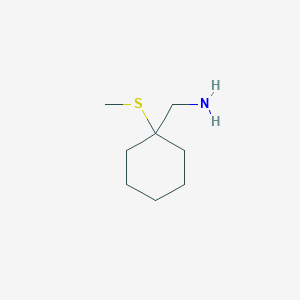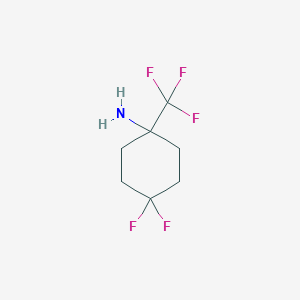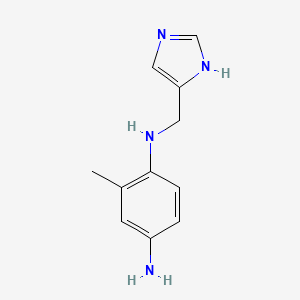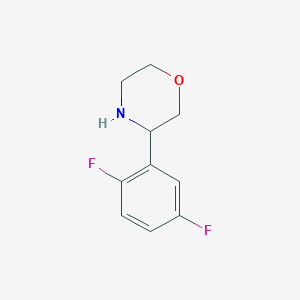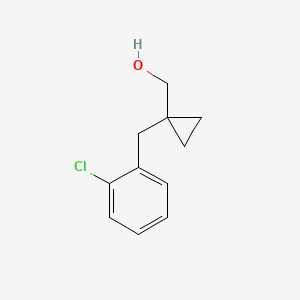
(1-(2-Chlorobenzyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Chlorobenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 2-chlorobenzyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-(2-Chlorobenzyl)cyclopropyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Cyclopropylmethane derivative
Substitution: Various substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-(2-Chlorobenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to study enzyme activity and protein-ligand interactions .
Medicine: The compound is investigated for its potential pharmacological properties. It serves as a lead compound in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of (1-(2-Chlorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropyl group and the chlorobenzyl moiety contribute to its binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- (1-(2-Bromobenzyl)cyclopropyl)methanol
- (1-(2-Fluorobenzyl)cyclopropyl)methanol
- (1-(2-Methylbenzyl)cyclopropyl)methanol
Comparison: Compared to its analogs, (1-(2-Chlorobenzyl)cyclopropyl)methanol exhibits unique reactivity due to the presence of the chlorine atom. The electron-withdrawing nature of the chlorine atom influences the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions . Additionally, the steric effects of the cyclopropyl group contribute to its distinct properties and applications .
Eigenschaften
Molekularformel |
C11H13ClO |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
[1-[(2-chlorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13ClO/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4,13H,5-8H2 |
InChI-Schlüssel |
YGUQILHTDRWBDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=CC=C2Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


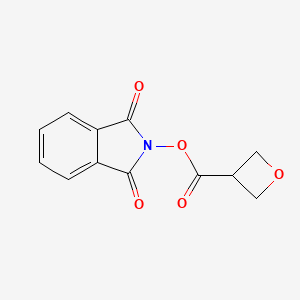
![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)
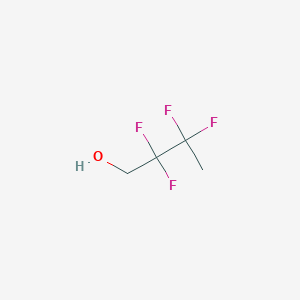
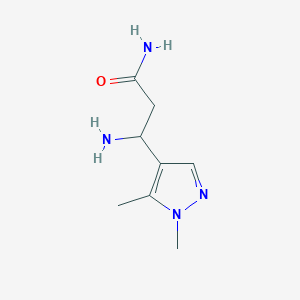
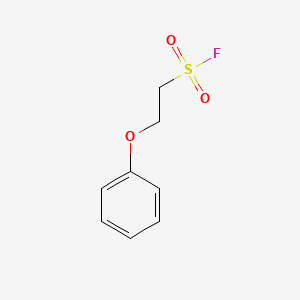
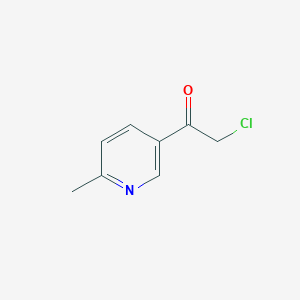
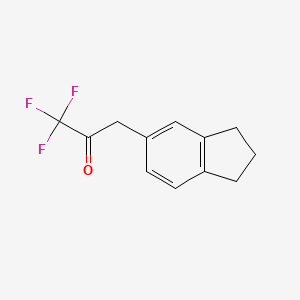
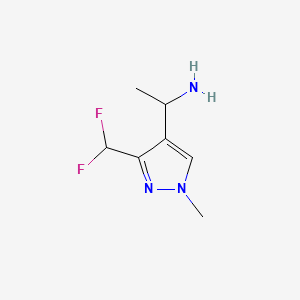
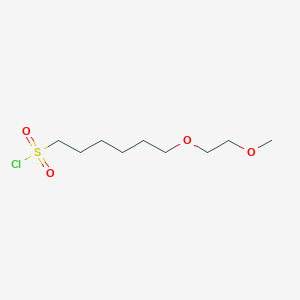
amine](/img/structure/B13525734.png)
